N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide
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Overview
Description
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide: is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methyl group, a prop-2-yn-1-yl group, and an isoquinoline-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide typically involves the alkylation of isoquinoline-1-carboxamide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like toluene.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is used as a building block in organic synthesis. It is a useful synthon in Sonogashira cross-coupling reactions .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Comparison: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological propertiesThe presence of the isoquinoline moiety also differentiates it from simpler compounds like 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide .
Properties
CAS No. |
138202-71-8 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H12N2O/c1-3-10-16(2)14(17)13-12-7-5-4-6-11(12)8-9-15-13/h1,4-9H,10H2,2H3 |
InChI Key |
UPXWOOIMJFMJRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C(=O)C1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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